![molecular formula C11H18O2 B12550932 Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate CAS No. 185347-80-2](/img/structure/B12550932.png)
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and compact structure. The presence of the ethyl ester group at the carboxylate position adds to its chemical versatility, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of photochemistry to access new building blocks. For instance, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been employed, although this method requires specialized equipment and is challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemistry and cycloaddition reactions can be adapted for larger-scale synthesis. The use of visible-light-driven intramolecular crossed [2+2] photocycloaddition has been explored for similar compounds, which could potentially be applied to the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the bicyclo[2.1.1]hexane core influences the reactivity and the types of reactions it can participate in.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles like sodium methoxide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique framework can be used to study the effects of structural rigidity on biological activity.
Industry: Used in the development of new materials with specific properties, such as increased stability and rigidity.
Mecanismo De Acción
The mechanism of action of ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity can influence the binding affinity and specificity of the compound to its targets. The pathways involved are often related to the modulation of biological activity through structural constraints.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Similar in structure but with a vinyl group instead of an ethyl ester.
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic framework but differ in the arrangement of the carbon atoms.
Uniqueness
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of the ethyl ester group, which adds to its chemical versatility. The rigid structure of the bicyclo[2.1.1]hexane core also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
185347-80-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-4-13-9(12)11-6-5-8(7-11)10(11,2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
RVLBKPVMTMMHES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(C1)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
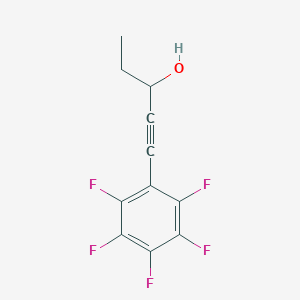
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
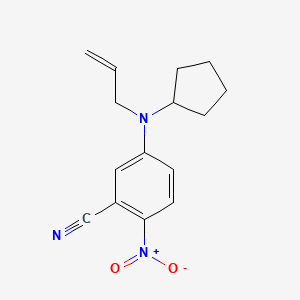
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

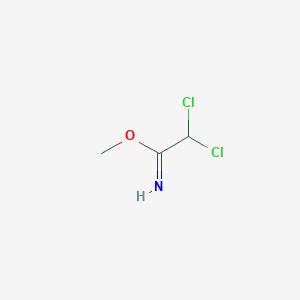
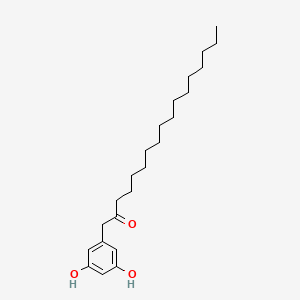
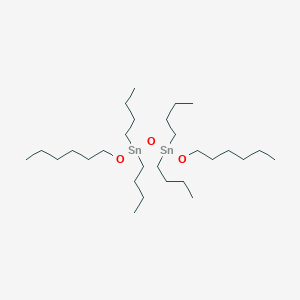
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
